Methyl 2,5-diiodobenzoate
Overview
Description
Methyl 2,5-diiodobenzoate is an organic compound with the molecular formula C8H6I2O2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2 and 5 positions of the benzene ring, and a methyl ester group is attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-diiodobenzoate can be synthesized through the esterification of 2,5-diiodobenzoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. Industrial production would likely optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where iodine atoms are replaced by the nucleophilic group.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
Methyl 2,5-diiodobenzoate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: May serve as a precursor for the development of diagnostic agents or therapeutic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,5-diiodobenzoate depends on the specific reactions it undergoes. In coupling reactions, the compound acts as an electrophile, where the iodine atoms are replaced by nucleophilic groups through the catalytic action of palladium. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodobenzoate
- Methyl 3-iodobenzoate
- Methyl 4-iodobenzoate
Comparison
Methyl 2,5-diiodobenzoate is unique due to the presence of two iodine atoms at specific positions on the benzene ring, which allows for more versatile substitution and coupling reactions compared to its mono-iodinated counterparts.
Properties
IUPAC Name |
methyl 2,5-diiodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYAKMJJKVLJFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280832 | |
Record name | Benzoic acid, 2,5-diiodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14192-13-3 | |
Record name | Benzoic acid, 2,5-diiodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14192-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,5-diiodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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